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molecular formula C10H11NO2 B8723650 N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine

Cat. No. B8723650
M. Wt: 177.20 g/mol
InChI Key: RAEPYEDOZKENTI-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

NH2OH.HCl (7.3 g, 105 mmol) was added to a stirred solution of ketone 191 (14.2 g, 87.7 mmol) and pyridine (9.2 mL, 114 mmol) in MeOH (100 mL) and the mixture stirred at 20° C. for 16 h. The solvent was evaporated and the residue partitioned between brine and EtOAc. The organic fraction was dried and the solvent evaporated to give crude 1-(2,3-dihydro-1-benzofuran-5-yl)ethanone oxime (15.3 g, 99%). HCl gas was bubbled through a solution of the oxime (15.3 g, 86.5 mmol) in Ac2O (16.3 mL, 173 mmol) and HOAc (54 mL, 865 mmol), and the solution stood at 20° C. for 24 h. The precipitate was poured into ice/water, stirred for 2 h, the solid filtered and washed with water and dried. The aqueous fraction was extracted with DCM (2×50 mL), the combined organic extract dried and the solvent evaporated. The slurry was treated with water (20 mL) and evaporated several times to remove Ac2O. The combined solids were purified by chromatography, eluting with a gradient (50-100%) of EtOAc/pet. ether, to give acetamide 192 (7.94 g, 52%) as a white solid: mp 92-93° C. [lit. (Blade-Font, A.; de Mas Rocabayera, T. J. Chem. Soc. P1, 1982, 814848) mp 93° C.]; 1H NMR δ 7.47 (br s, 1H, H-4), 7.21 (br s, 1H, NH), 6.99 (dd, J=8.5, 2.1 Hz, 1H, H-6), 6.69 (d, J=8.5 Hz, 1H, H-7), 4.55 (t, J=8.7 Hz, 2H, H-2), 3.18 (br t, J=8.7 Hz, 2H, H-3), 2.13 (s, 3H, CH3).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].Cl.[O:4]1[C:8]2[CH:9]=[CH:10][C:11]([C:13](=O)[CH3:14])=[CH:12][C:7]=2[CH2:6][CH2:5]1.N1C=CC=CC=1>CO>[O:4]1[C:8]2[CH:9]=[CH:10][C:11]([C:13](=[N:1][OH:2])[CH3:14])=[CH:12][C:7]=2[CH2:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
NO.Cl
Name
Quantity
14.2 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)C(C)=O
Name
Quantity
9.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between brine and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic fraction was dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)C(C)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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